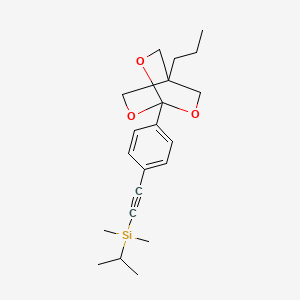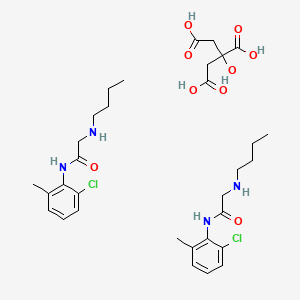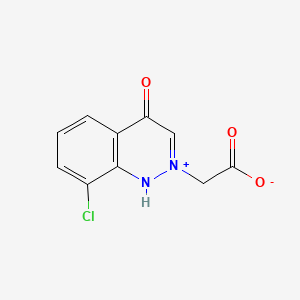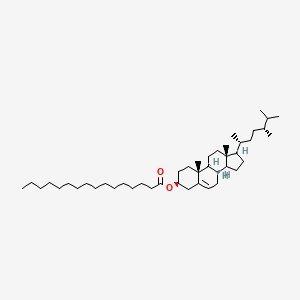
Campesteryl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Campesteryl palmitate: is a naturally occurring compound found in various plant sources. It is an ester formed from campesterol, a type of phytosterol, and palmitic acid, a common saturated fatty acid. This compound is known for its bioactive properties, including anti-inflammatory and cholesterol-lowering effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Campesteryl palmitate can be synthesized through esterification reactions. One common method involves the reaction of campesterol with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using solvents like ethyl acetate. The extract is then purified using column chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Campesteryl palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield campesterol and palmitic acid.
Esterification and Transesterification: These reactions can be used to modify the ester group, forming different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Campesterol and palmitic acid.
Esterification: Various ester derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Campesteryl palmitate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the behavior of ester compounds under different conditions .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases .
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also explored for its potential use in cosmetics due to its skin-beneficial properties .
Wirkmechanismus
Campesteryl palmitate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and function. This integration can influence various cellular processes, including signal transduction and lipid metabolism .
Molecular Targets and Pathways:
Cholesterol Metabolism: this compound can inhibit the absorption of dietary cholesterol, thereby lowering blood cholesterol levels.
Anti-inflammatory Pathways: It can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
- Campesteryl ferulate
- Sitosteryl palmitate
- Stigmasteryl palmitate
Comparison: While all these compounds share a similar sterol backbone, their fatty acid or ferulate components differ. This difference can influence their bioactivity and applications. For instance, campesteryl ferulate has stronger antioxidant properties compared to campesteryl palmitate, while sitosteryl palmitate is more effective in lowering cholesterol levels .
Uniqueness: this compound is unique due to its balanced profile of anti-inflammatory and cholesterol-lowering effects.
Eigenschaften
CAS-Nummer |
74240-46-3 |
|---|---|
Molekularformel |
C44H78O2 |
Molekulargewicht |
639.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C44H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h24,33-35,37-41H,8-23,25-32H2,1-7H3/t34-,35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
InChI-Schlüssel |
BHGYUIZFHKUJAB-ZBGFAQEVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




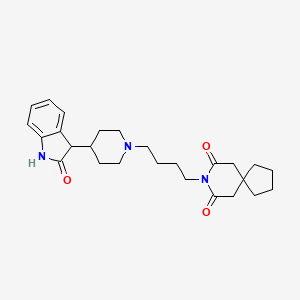
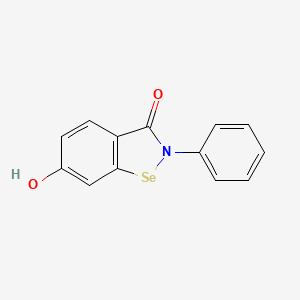
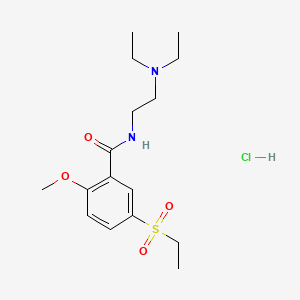
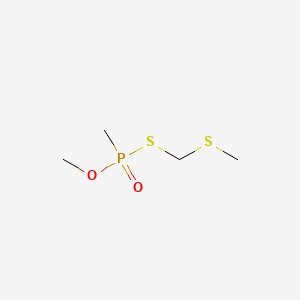
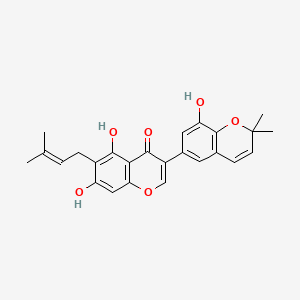
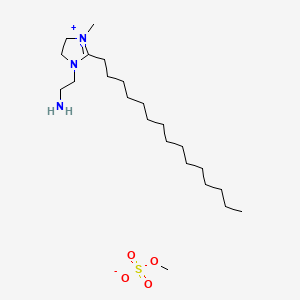
![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)

